

Introduction: A Versatile Scaffolding for Complex Synthesis

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Compound of Interest

Compound Name: 4-Bromo-1-ethoxy-2-nitrobenzene

CAS No.: 383869-51-0

Cat. No.: B1291712

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4-Bromo-1-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose strategic placement of functional groups—a bromine atom, an ethoxy group, and a nitro group—makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This unique combination allows for sequential and site-selective modifications, a critical requirement in the multi-step synthesis of complex therapeutic agents. Its classification as a "Protein Degradation Building Block" points to its utility in the development of novel modalities like PROTACs (Proteolysis Targeting Chimeras), a burgeoning field in drug discovery.^[1]

Physicochemical & Structural Data

The fundamental properties of **4-Bromo-1-ethoxy-2-nitrobenzene** are essential for its application in experimental design, including reaction stoichiometry and analytical characterization. All quantitative data is summarized in the table below for ease of reference.

Property	Value	Source
Molecular Weight	246.1 g/mol	[1]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1][2]
CAS Number	383869-51-0	[1][2]
IUPAC Name	4-bromo-1-ethoxy-2-nitrobenzene	[2]
Synonyms	4-bromo-2-nitrophenyl ethyl ether, 2-Nitro-4-bromphenetol	[2]
Purity	Typically ≥98%	[1]
Canonical SMILES	CCOC1=C(C=C(C=C1)Br)[O-]	[2]

Synthesis and Characterization: A Validated Workflow

The synthesis of **4-Bromo-1-ethoxy-2-nitrobenzene** can be approached through several routes. A common and reliable method is the Williamson ether synthesis, starting from the commercially available 4-bromo-2-nitrophenol. This protocol is favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Objective: To synthesize **4-Bromo-1-ethoxy-2-nitrobenzene** from 4-bromo-2-nitrophenol and iodoethane.

Materials:

- 4-bromo-2-nitrophenol
- Iodoethane (or Diethyl sulfate)
- Potassium carbonate (K₂CO₃), anhydrous

- Acetone, anhydrous
- Dichloromethane (DCM)
- Hexanes
- Ethyl acetate
- Magnesium sulfate (MgSO₄), anhydrous

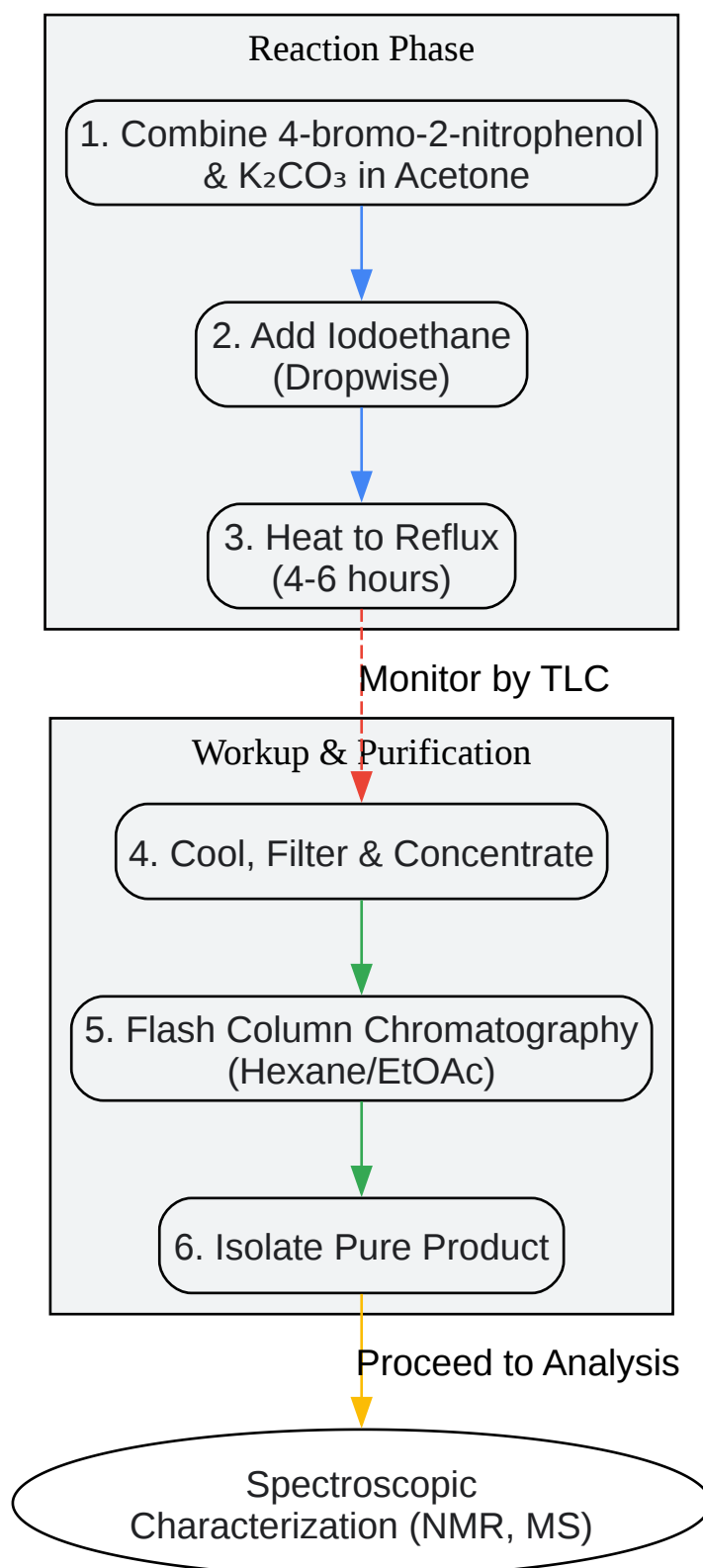
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration relative to the phenol).
- **Alkylation:** While stirring vigorously, add iodoethane (1.2 eq) dropwise to the suspension at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Dissolve the crude residue in a minimal amount of dichloromethane and purify via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10).
- **Isolation:** Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield **4-Bromo-1-ethoxy-2-nitrobenzene** as a solid. Dry the product under high vacuum.

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the full consumption of the starting phenol and the formation of a new, less polar product. The final purity is confirmed through spectroscopic analysis.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis of **4-Bromo-1-ethoxy-2-nitrobenzene**.

Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. For the related isomer, 2-bromo-1-ethoxy-4-nitrobenzene, characteristic peaks are observed around 1.30 ppm (triplet, 3H for -CH₃), 4.21 ppm (quartet, 2H for -OCH₂-), and in the aromatic region between 7.26-8.30 ppm (3H).[3] Similar shifts are expected for the target molecule, with distinct coupling patterns for the aromatic protons dictated by their positions relative to the substituents.
- ¹³C NMR: The carbon spectrum will show eight distinct signals, including two in the aliphatic region for the ethoxy group and six in the aromatic region, with carbons attached to electronegative atoms (O, N, Br) shifted downfield.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass should correspond to the calculated monoisotopic mass of 244.96876 Da.[2]

Applications in Drug Discovery and Chemical Biology

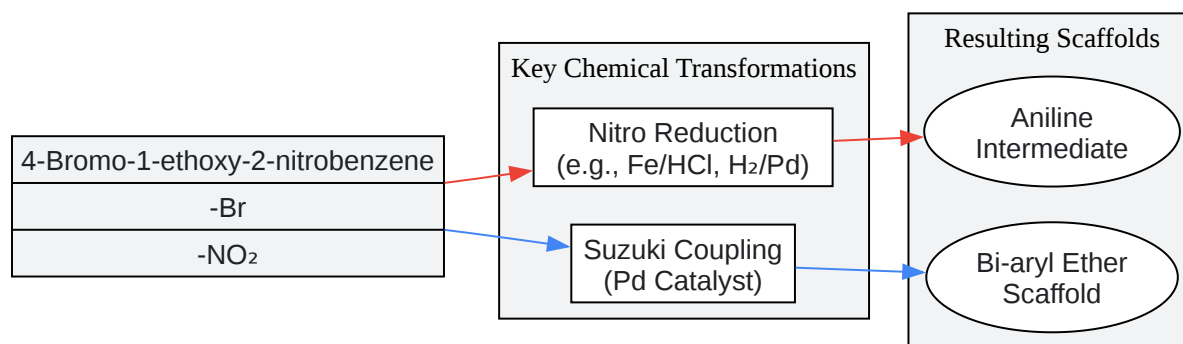
The utility of **4-Bromo-1-ethoxy-2-nitrobenzene** lies in its capacity for controlled, sequential chemical transformations, making it a valuable building block for complex molecules.

- Suzuki-Miyaura Coupling: The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups at the C4 position, a common strategy for building molecular complexity.[4] This reaction is a cornerstone of modern pharmaceutical synthesis.
- Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug development, as anilines are precursors to a vast array of functional groups and are themselves common moieties in bioactive molecules.
- Intermediate for Targeted Therapies: While this specific molecule is noted as a protein degrader building block, analogous structures like 4-Bromo-1-chloro-2-nitrobenzene are critical intermediates in the synthesis of targeted cancer therapies such as vismodegib, a

Hedgehog pathway inhibitor.[5] This highlights the proven value of this substitution pattern in constructing complex APIs (Active Pharmaceutical Ingredients).

Logical Relationship Diagram

The following diagram illustrates the synthetic utility of the key functional groups.



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Caption: Synthetic transformations of **4-Bromo-1-ethoxy-2-nitrobenzene**.

Safety and Handling

As with all nitroaromatic compounds, **4-Bromo-1-ethoxy-2-nitrobenzene** must be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are essential:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

The compound may cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

Conclusion

4-Bromo-1-ethoxy-2-nitrobenzene is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites allow for precise and predictable synthetic manipulations, enabling the efficient construction of complex molecular architectures. For researchers engaged in the discovery and development of novel therapeutics, particularly in fields like targeted protein degradation, a thorough understanding of this building block's properties and potential is indispensable for innovation.

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